Product packaging for Methyl 2-(2-furyl)benzoate(Cat. No.:CAS No. 39732-01-9)

Methyl 2-(2-furyl)benzoate

Cat. No.: B1307952
CAS No.: 39732-01-9
M. Wt: 202.21 g/mol
InChI Key: WQAMGCYGCDNQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-(2-furyl)benzoate (CAS 39732-01-9) is a high-value benzoate ester derivative utilized as a key synthetic intermediate in organic and medicinal chemistry research . This compound, characterized by the incorporation of a furan ring, is employed in the development of novel active pharmaceutical ingredients (APIs) and other fine chemicals . It is supplied at >99% purity, as confirmed by multiple analytical techniques including LCMS, GCMS, HPLC, and NMR to ensure batch-to-batch consistency and reliability for sensitive research applications . Available in both bulk quantities and prepack sizes, it is ideal for use in synthetic organic chemistry, pharmaceutical development, and as a building block in biotechnology and agrochemical research . This product is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O3 B1307952 Methyl 2-(2-furyl)benzoate CAS No. 39732-01-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(furan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-14-12(13)10-6-3-2-5-9(10)11-7-4-8-15-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAMGCYGCDNQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of Methyl 2 2 Furyl Benzoate

Reactivity of the Methyl Ester Functionality

The methyl ester group, attached to the benzene (B151609) ring, is a classic carboxylic acid derivative that primarily undergoes nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com The carbonyl carbon is electrophilic and serves as the primary site for nucleophilic attack.

Nucleophilic acyl substitution is a fundamental reaction of esters. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, which then collapses to regenerate the carbonyl group by expelling the methoxide leaving group. libretexts.org A wide variety of nucleophiles can be employed to transform the methyl ester into other carboxylic acid derivatives. For instance, hydrolysis with water (under acidic or basic conditions) yields the corresponding carboxylic acid, while reaction with amines (aminolysis) produces amides. Transesterification can occur in the presence of other alcohols, typically requiring a catalyst. acs.orgnih.gov

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

NucleophileReagent ExampleProduct Class
Water (Hydrolysis)H₂O / H⁺ or OH⁻Carboxylic Acid
Alcohol (Transesterification)R'OH / H⁺ or R'O⁻Ester
Amine (Aminolysis)R'NH₂Amide
Hydride (Reduction)LiAlH₄Primary Alcohol
OrganometallicR'MgBrTertiary Alcohol

The methyl ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org Strong reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), typically reduce the ester all the way to the primary alcohol, 2-(hydroxymethyl)phenyl)(furan-2-yl)methanol. nih.govcommonorganicchemistry.com

The partial reduction of esters to aldehydes is more challenging because aldehydes are more reactive than esters towards many reducing agents. acs.org However, the use of sterically hindered and less reactive hydride reagents, such as Diisobutylaluminium hydride (DIBAL-H), at low temperatures can selectively yield the corresponding aldehyde, 2-(2-furyl)benzaldehyde. masterorganicchemistry.comwikipedia.org

Table 2: Reduction Products of Methyl Ester Functionality

ReagentProduct
Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol
Diisobutylaluminium hydride (DIBAL-H) at low temp.Aldehyde

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the ester. ucalgary.calibretexts.org The reaction typically involves the addition of two equivalents of the organometallic reagent. The first equivalent adds to the carbonyl group, leading to the elimination of the methoxide group and the formation of an intermediate ketone. ucalgary.casaskoer.ca This ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the organometallic reagent to form a tertiary alcohol after an acidic workup. saskoer.cayoutube.com It is generally not possible to stop the reaction at the ketone stage when using these highly reactive organometallic reagents. ucalgary.ca

Table 3: Reactions with Organometallic Reagents

Reagent TypeGeneral FormulaIntermediate ProductFinal Product (after workup)
Grignard ReagentR'MgXKetoneTertiary Alcohol
Organolithium ReagentR'LiKetoneTertiary Alcohol
Gilman ReagentR'₂CuLiKetoneKetone

Reactivity of the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic heterocycle. This high electron density makes it significantly more reactive than benzene towards electrophiles. chemicalbook.com However, its aromaticity is modest (resonance energy of about 18 kcal/mol), which also allows it to participate in cycloaddition reactions like the Diels-Alder reaction. chemicalbook.comnih.gov

Furan undergoes electrophilic aromatic substitution much more readily than benzene. pearson.compearson.com The substitution occurs preferentially at the C2 (α) position, as the carbocation intermediate formed by attack at this position is more resonance-stabilized (three resonance structures) than the intermediate formed by attack at the C3 (β) position (two resonance structures). chemicalbook.comquora.comonlineorganicchemistrytutor.com In Methyl 2-(2-furyl)benzoate, the 2-position of the furan is already substituted. Therefore, electrophilic attack is directed to the other α-position, C5. The benzoate (B1203000) substituent is electron-withdrawing, which may slightly deactivate the furan ring towards electrophilic attack compared to unsubstituted furan, but the inherent high reactivity of the furan ring still allows for substitution under relatively mild conditions.

Table 4: Regioselectivity in Electrophilic Aromatic Substitution of 2-Substituted Furans

ReactionElectrophile (E⁺)Major Product Position
NitrationNO₂⁺C5
HalogenationBr⁺, Cl⁺C5
SulfonationSO₃C5
Friedel-Crafts AcylationRCO⁺C5

Furan can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. askiitians.comzbaqchem.com The reaction involves the loss of aromaticity in the furan ring, making the reaction often reversible. nih.gov The reactivity of furan as a diene is influenced by substituents. Electron-donating groups on the furan ring generally increase its reactivity, while electron-withdrawing groups decrease it. rsc.org The 2-benzoyl group on this compound is electron-withdrawing, which is expected to decrease the reactivity of the furan ring as a diene in normal-electron-demand Diels-Alder reactions. nih.gov Despite this, the reaction can often be driven to completion by using highly reactive dienophiles or by applying specific reaction conditions such as high pressure or Lewis acid catalysis. acs.org The reaction typically yields a mixture of endo and exo diastereomers.

Table 5: Furan in Diels-Alder Reactions

DienophileReaction TypeExpected Adduct
Maleic Anhydride (B1165640)[4+2] CycloadditionOxabicycloheptene derivative
Methyl Acrylate[4+2] CycloadditionOxabicycloheptene derivative
Benzyne[4+2] CycloadditionNaphthalene derivative (after aromatization)

Furan Ring-Opening Mechanisms

The furan ring, while aromatic, is the least aromatic of the five-membered heterocycles containing one heteroatom, rendering it susceptible to ring-opening reactions under various conditions, particularly with electrophiles. scribd.com The presence of the methyl benzoate group at the 2-position, being an electron-withdrawing group, is expected to decrease the electron density of the furan ring, thereby reducing its reactivity towards electrophiles compared to unsubstituted furan. rsc.org However, ring-opening can still be expected to occur under forcing conditions.

One of the most common pathways for furan ring-opening involves protonation or reaction with an electrophile, leading to the formation of a cationic intermediate. scribd.com This intermediate can then be attacked by a nucleophile, leading to a ring-opened product. For instance, treatment with strong acids in the presence of a nucleophile like water or an alcohol can lead to the formation of 1,4-dicarbonyl compounds.

Plausible Furan Ring-Opening Mechanisms for this compound:

Reagent/Condition Proposed Intermediate Potential Ring-Opened Product
Strong Acid (e.g., H₂SO₄) / H₂OProtonated furan ring leading to a carbocationic intermediate.A 1,4-dicarbonyl compound, specifically a derivative of 2-(2,5-dioxopentyl)benzoic acid.
Electrophilic Halogen (e.g., Br₂)Halonium ion intermediate.Dihalo- or hydroxyhalo-substituted ring-opened products.
Photo-oxidationEndoperoxide intermediate.Subsequent rearrangement to a γ-dicarbonyl compound.

It is important to note that the specific conditions and the nature of the electrophile and any present nucleophiles will determine the exact structure of the ring-opened product.

Reactivity with Oxidizing Agents, e.g., Triplet Oxygen

The furan ring is sensitive to oxidation, and its reaction with various oxidizing agents can lead to a range of products, including ring-opened compounds. organicreactions.org The reaction with triplet oxygen (³O₂), the ground state of molecular oxygen, is of particular interest. While direct reaction of ground-state triplet oxygen with the furan ring is spin-forbidden, it can occur in the presence of a sensitizer (photosensitized oxidation) or through radical-initiated pathways.

In a photosensitized oxidation, the sensitizer absorbs light and transfers energy to triplet oxygen to form the highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with the furan ring in a [4+2] cycloaddition reaction to form an unstable endoperoxide. This endoperoxide can then rearrange or be cleaved to yield various ring-opened products, typically 1,4-dicarbonyl compounds.

Alternatively, in the absence of light, radical initiators can promote the reaction with triplet oxygen. This would likely proceed via a radical addition to the furan ring, followed by reaction with oxygen to form a peroxy radical, which could then undergo further reactions leading to ring cleavage.

The electron-withdrawing methyl benzoate substituent is anticipated to decrease the rate of reaction with oxidizing agents compared to electron-rich furans. researchgate.net

Table of Potential Oxidation Products:

Oxidizing Agent Reaction Type Key Intermediate Plausible Product(s)
Triplet Oxygen (³O₂) / PhotosensitizerPhotosensitized Oxidation ([4+2] Cycloaddition)EndoperoxideRing-opened 1,4-dicarbonyl compounds
Triplet Oxygen (³O₂) / Radical InitiatorRadical-initiated OxidationPeroxy radicalComplex mixture of oxidative degradation products
Other Oxidizing Agents (e.g., KMnO₄, O₃)Direct OxidationVariousRing-opened carboxylic acids or other degradation products

Inter-Ring Interactions and Their Influence on Reactivity

Electronic Effects:

Inductive Effect: The ester group of the methyl benzoate is electron-withdrawing through the inductive effect, which deactivates the furan ring towards electrophilic attack.

Resonance Effect: While the furan ring is generally considered electron-rich, the direct attachment to the benzoate ring allows for potential delocalization of electron density. However, the ester group's carbonyl is a deactivating group for electrophilic aromatic substitution on the benzoate ring. wikipedia.org

Steric Effects:

The proximity of the two rings can lead to steric hindrance, which may influence the approach of reagents to either ring. For example, reactions at the C3 position of the furan ring or the ortho-position of the benzoate ring might be sterically hindered.

These inter-ring interactions create a unique chemical environment for this compound, where the reactivity of each ring is modulated by the presence of the other.

Derivatization Strategies for Analytical and Synthetic Utility

Derivatization of this compound can be a valuable tool for both analytical and synthetic purposes. For analytical applications, derivatization is often employed to enhance the detectability of the molecule by techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). mdpi.comnih.gov For synthetic purposes, derivatization can be used to introduce new functional groups, enabling the construction of more complex molecules.

Potential Derivatization Strategies:

Functional Group Targeted Reaction Type Reagent(s) Purpose
Furan RingElectrophilic Aromatic SubstitutionNitrating agents, Halogenating agents, Acylating agentsIntroduction of functional groups for further synthesis or to alter chromatographic properties. scribd.com
Furan RingDiels-Alder ReactionDienophiles (e.g., maleic anhydride)Formation of bicyclic adducts, leading to complex molecular scaffolds. rsc.org
Ester Group (Carbonyl)Nucleophilic Acyl SubstitutionHydroxides (saponification), Amines (amidation), Grignard reagentsConversion to carboxylic acid, amides, or tertiary alcohols for synthetic diversification. wikipedia.org
Benzoate RingElectrophilic Aromatic SubstitutionNitrating agents, Sulfonating agentsFunctionalization of the benzene ring, though likely requiring harsh conditions due to the deactivating ester group. wikipedia.org

The choice of derivatization strategy would depend on the specific goals of the analysis or synthesis. For instance, to improve volatility for GC analysis, silylation of a hydrolyzed carboxylic acid derivative could be employed.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of a molecule. For Methyl 2-(2-furyl)benzoate, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons on both the benzoate (B1203000) and furan (B31954) rings, as well as the methyl ester protons. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing nature of the adjacent functional groups. Protons on the benzoate ring typically appear in the downfield region, between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents and the ester group. The furan ring protons also resonate in the aromatic region, with characteristic chemical shifts and coupling constants that reveal their relative positions. The methyl protons of the ester group typically appear as a sharp singlet further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of the spectrum, typically above 160 ppm. The aromatic carbons of the benzoate and furan rings resonate in the range of approximately 110-150 ppm. The methyl carbon of the ester group appears at a much higher field, typically around 50-60 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity within the molecule. COSY spectra reveal proton-proton coupling networks, allowing for the assignment of adjacent protons within the benzoate and furan rings. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for the carbon skeleton.

Interactive Data Table: Predicted NMR Data for this compound

Atom TypePredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
¹H (Benzoate)7.2 - 7.8m-
¹H (Furan)6.4 - 7.5m-
¹H (Methyl)~3.9s-
¹³C (C=O)>165--
¹³C (Aromatic)110 - 150--
¹³C (Methyl)~52--

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically in the region of 1720-1740 cm⁻¹. The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester and the furan ring would also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the furan ring and other non-polar bonds would also be more readily observed.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Ester C=OStretch1720 - 1740
Aromatic C-HStretch> 3000
Aromatic C=CStretch1450 - 1600
Ester C-OStretch1000 - 1300
Furan C-O-CStretch~1015

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a molecule and studying its fragmentation behavior.

Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₂H₁₀O₃), the expected exact mass would be calculated and compared to the experimental value, with a very low tolerance for error.

Fragmentation Patterns: Under electron ionization (EI), the molecule will fragment in a characteristic manner. The fragmentation pattern provides valuable structural information. Expected fragmentation pathways for this compound could include the loss of the methoxy group (-OCH₃) to form a stable acylium ion, or cleavage of the bond between the benzoate and furan rings. The furan ring itself can also undergo characteristic fragmentation. Analysis of these fragment ions helps to piece together the molecular structure.

Interactive Data Table: Expected HRMS Fragmentation

Fragment Ionm/z (nominal)Possible Structure
[M]⁺202C₁₂H₁₀O₃⁺
[M - OCH₃]⁺171C₁₁H₇O₂⁺
[C₆H₅CO]⁺105Benzoyl cation
[C₄H₃O]⁺67Furyl cation

Chromatographic Techniques for Separation and Purity Assessment, including GC and HPLC

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by gas chromatography. A non-polar or medium-polarity capillary column would likely be used for separation. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration. GC coupled with a mass spectrometer (GC-MS) would provide both separation and identification of the compound and any impurities.

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is another powerful tool for the analysis and purification of this compound. A reversed-phase HPLC method, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be a common approach for separation. A UV detector would be suitable for detection, as the aromatic rings in the molecule absorb UV light. HPLC is particularly useful for purity assessment and for the isolation of the compound on a preparative scale.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the geometry, electronic distribution, and spectroscopic properties of Methyl 2-(2-furyl)benzoate.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can predict its optimized geometry, bond lengths, and bond angles. A study on a structurally related compound, methyl 2-(3-(furan-2-carbonyl)thioureido)benzoate, demonstrated good agreement between DFT-calculated and experimentally determined bond parameters, suggesting that similar accuracy can be expected for this compound. bhu.ac.in

The electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring, while the LUMO is likely to be centered on the electron-withdrawing methyl benzoate (B1203000) moiety. This distribution indicates that the furan ring is the primary site for electrophilic attack, while the benzoate ring is more susceptible to nucleophilic attack.

Table 1: Predicted Ground State Properties of this compound based on DFT Calculations of Analogous Structures

Property Predicted Value Significance
Dihedral Angle (furan-phenyl) ~30-50° Influences the degree of conjugation between the two ring systems, affecting electronic properties.
C=O Bond Length (ester) ~1.21 Å Typical double bond character, influencing vibrational frequency and reactivity.
C-O Bond Length (ester) ~1.34 Å Partial double bond character due to resonance.

Note: These values are estimations based on computational studies of similar molecular fragments and may not represent the exact values for this compound.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for electronic structure calculations, albeit at a greater computational cost. These methods are particularly useful for obtaining precise energy values and for characterizing weak interactions. For this compound, ab initio calculations could provide a more accurate description of the rotational barrier between the furan and benzoate rings and a more refined picture of the electronic distribution. Studies on methyl benzoate have employed such methods to calculate anharmonic vibrational modes, demonstrating the utility of these high-level calculations for understanding detailed molecular properties. rsc.org

Reaction Mechanism Elucidation and Energy Profiles

Computational studies are invaluable for mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining the kinetic and thermodynamic feasibility of different reaction pathways.

The synthesis of this compound can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling. DFT calculations have been extensively used to elucidate the mechanisms of such reactions. A typical Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Computational studies on the Suzuki-Miyaura reaction of bromobenzene (B47551) with phenylboronic acid have characterized the transition states for each of these elementary steps. nih.gov For the synthesis of this compound, a similar mechanism would be expected, involving the coupling of a 2-halobenzoate with a furanboronic acid or vice versa. The transition state for the transmetalation step, often the rate-determining step, would involve the transfer of the furan group from the boron atom to the palladium catalyst. nih.gov The geometry of this transition state and its associated energy barrier can be precisely calculated, providing insights into the reaction's kinetics.

Table 2: Representative Calculated Activation Energies for Suzuki-Miyaura Coupling Steps

Reaction Step System Activation Energy (kcal/mol)
Oxidative Addition Bromobenzene + Pd catalyst ~15-20
Transmetalation Phenylboronic acid ~10-15

Note: These are typical values from DFT studies of related aryl-aryl couplings and serve as an estimate for the synthesis of this compound. nih.gov

Kinetic models can be developed based on the calculated activation energies for each step of the reaction mechanism. These models can predict how the reaction rate will change with temperature and concentration of reactants and catalysts. For instance, in the Suzuki-Miyaura coupling, the rate is often dependent on the concentration of the palladium catalyst and the base used.

The solvent can have a significant impact on the rates and outcomes of chemical reactions. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of the solvent on the reaction profile. For the synthesis of this compound, a polar aprotic solvent is often used. Computational studies on related furan reactions have shown that the choice of solvent can influence the activation energy barriers and the stability of intermediates and transition states. semanticscholar.orgresearchgate.net

Furthermore, the nature of the catalyst is crucial. In the case of a palladium-catalyzed cross-coupling, the ligands attached to the palladium center play a critical role in its activity. DFT calculations can be used to model different catalyst-ligand complexes and predict their efficacy. For example, the electronic and steric properties of the phosphine (B1218219) ligands in a Suzuki-Miyaura reaction can be computationally evaluated to understand their influence on the catalytic cycle.

Conformational Analysis and Molecular Dynamics Simulations

Computational chemistry provides significant insights into the three-dimensional structure and dynamic behavior of this compound. The molecule's conformation is primarily defined by the torsional or dihedral angle between the benzoate and furan rings, which dictates its spatial arrangement and is influenced by a delicate balance of steric and electronic effects.

The central conformational feature of this compound is the rotation around the single bond connecting the phenyl and furan rings. As a di-ortho-substituted biaryl system, significant steric hindrance is anticipated between the ester group (-COOCH₃) on the benzoate ring and the adjacent furan ring. organic-chemistry.orgnih.govstackexchange.com This steric repulsion forces the two rings out of a planar conformation. wikipedia.org

Computational studies on analogous biaryl fragments show that torsional potential energy surfaces are highly sensitive to the nature of the substituents. chemrxiv.orgacs.org For this compound, density functional theory (DFT) calculations would be employed to map this potential energy surface by systematically varying the dihedral angle and calculating the corresponding energy. plos.org The resulting energy profile typically reveals two minima corresponding to the most stable, non-planar conformations, and two maxima representing the energy barriers to rotation.

The primary rotational barrier would correspond to a planar conformation where the furan ring and the ester group are eclipsed, maximizing steric repulsion. A secondary, lower barrier would occur at the other planar conformation. The lowest energy states are expected to feature a significant twist between the rings, likely in the range of 40-60°, to alleviate this strain, a common feature in sterically hindered biaryls. plos.org

Table 1: Predicted Relative Energy vs. Dihedral Angle for this compound

This table presents hypothetical data based on computational studies of similar ortho-substituted biaryl systems. The values serve to illustrate the expected conformational energy landscape.

Dihedral Angle (°) Predicted Relative Energy (kcal/mol) Conformation Description
0 High (>> 10) Planar, Eclipsed (Maximum Steric Hindrance)
45-60 0 Energy Minimum (Stable Twisted Conformation)
90 ~5-8 Perpendicular Transition State
120-135 0 Energy Minimum (Stable Twisted Conformation)

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the molecule in different environments (e.g., in a solvent). nih.govmdpi.comarxiv.org These simulations would likely show rapid oscillations around the minimum energy dihedral angles, with infrequent, high-energy transitions over the rotational barriers, confirming the conformational preferences predicted by static calculations. acs.org

The conformational preferences of this compound influence its potential for intermolecular interactions, which are crucial for its behavior in condensed phases.

Intermolecular Forces: The molecule can engage in several types of non-covalent interactions. The planar faces of the furan and benzoate rings allow for π-π stacking interactions, which can occur in either a sandwich or a displaced arrangement. libretexts.org Additionally, the hydrogen atoms on the aromatic rings can act as donors for C-H···π interactions with the π-system of an adjacent molecule. The oxygen atoms of the ester carbonyl and the furan ring can also act as hydrogen bond acceptors. nih.govnih.gov Computational studies on substituted benzoates and furan dimers have confirmed the significance of these weak interactions in determining crystal packing and bulk properties. nih.govresearchgate.net

Table 2: Comparison of Aromaticity Indices for Furan and Benzene (B151609)

Aromaticity can be quantified using various computational indices. Lower resonance energy and less negative NICS values indicate lower aromaticity.

Aromatic Ring Resonance Energy (kcal/mol, approx.) Nucleus-Independent Chemical Shift (NICS(0), ppm)
Benzene 36 -7.6 to -9.9

Data compiled from various computational chemistry sources. stackexchange.comquora.com

Stability and Decomposition Pathway Predictions

The molecule's stability is intrinsically linked to the strength of its covalent bonds. Under pyrolytic conditions, decomposition is expected to initiate at the weakest bonds. Several competing pathways are plausible:

Furan Ring Opening: A common decomposition mechanism for furanic compounds involves the cleavage of the C-O bond within the furan ring, often proceeding through carbene intermediates. nih.govresearchgate.netaip.org This pathway can lead to the formation of various open-chain radical species. aip.orgnih.gov

Ester Cleavage: The ester group is another potential site of initial decomposition. Pathways could include homolytic cleavage of the C-O or O-CH₃ bonds. Based on studies of other methyl esters, such as methyl butanoate and methyl linoleate, decarbonylation (loss of CO) and decarboxylation (loss of CO₂) are significant decomposition channels. mdpi.comresearchgate.net

Inter-ring Bond Scission: The C-C bond connecting the furan and benzoate rings could cleave at very high temperatures, leading to the formation of furyl and methyl benzoate radicals.

Computational modeling, using methods like DFT, can calculate the bond dissociation energies (BDEs) for the various bonds in the molecule and map the potential energy surfaces for different reaction pathways to determine their respective activation energies.

Table 3: Predicted Major Thermal Decomposition Pathways for this compound

This table outlines plausible decomposition routes and products based on computational studies of analogous furan and ester compounds.

Pathway Key Bond(s) Cleaved Predicted Primary Products Estimated Activation Energy Range (kcal/mol)
Furan Ring Opening C-O (in furan) Open-chain unsaturated carbonyls 60 - 75
Decarboxylation C-C (ring-ester), C-O (ester) 2-phenylfuran + CO₂ 50 - 65
Demethoxylation O-CH₃ (ester) 2-(2-furyl)benzoyl radical + CH₃O radical 70 - 85

Activation energies are estimates based on published data for similar reactions. mdpi.comresearchgate.net

These computational predictions suggest that decomposition would likely initiate via pathways involving the ester group or the furan ring before the more stable C-C bond between the rings is broken.

Role in Advanced Organic Synthesis and Materials Science

Precursor in Multicomponent Reactions (MCRs) for Diverse Scaffolds

While direct examples of Methyl 2-(2-furyl)benzoate in multicomponent reactions (MCRs) are not extensively documented, the furan (B31954) moiety is a well-established participant in such reactions, suggesting the potential of this compound as a valuable precursor. tubitak.gov.trresearchgate.net MCRs, which involve the one-pot reaction of three or more starting materials to form a complex product, are highly valued for their efficiency and atom economy. tubitak.gov.tr The furan ring can act as a versatile building block in the synthesis of various biologically active targets and is a central component in numerous important polymers and natural products. tubitak.gov.tr

A notable example is the furan-thiol-amine (FuTine) multicomponent reaction, which allows for the synthesis of N-pyrrole molecules. researchgate.net This reaction is compatible with various functional groups, including esters, acids, and amides, highlighting the potential for appropriately functionalized furan derivatives to participate in such transformations. researchgate.net Given the presence of the ester group in this compound, it is plausible that this compound could be utilized in similar MCRs to generate diverse molecular scaffolds. The reactivity of the furan ring, coupled with the functional handle of the methyl ester, opens avenues for the creation of complex heterocyclic structures in a single synthetic step.

Building Block for Complex Heterocyclic Systems and Polyaromatic Compounds

The biaryl structure of this compound makes it an ideal starting material for the synthesis of more complex molecular frameworks, including intricate heterocyclic systems and polyaromatic hydrocarbons (PAHs).

The synthesis of heterocyclic compounds from arylated furan derivatives is a well-established strategy. For instance, 5-arylfuran-2-carboxylic acids, which are structurally related to this compound, can be converted into their corresponding carbonyl chlorides. These reactive intermediates can then undergo reactions with various nucleophiles to form a range of heterocyclic systems, such as 1,3,4-oxadiazoles and nih.govrsc.orgresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netsemanticscholar.orgthiadiazoles. researchgate.net This demonstrates the potential of the furan and benzoate (B1203000) moieties within this compound to serve as synthons for the construction of more elaborate heterocyclic structures through intramolecular or intermolecular cyclization reactions. mdpi.comyoutube.com

Furthermore, biaryl compounds are key precursors in the synthesis of large polycyclic aromatic hydrocarbons (PAHs). nih.gov Synthetic routes involving the cyclization of biaryl systems, such as those employing Mizoroki-Heck coupling followed by oxidative aromatization, have been developed to create extended planar PAHs. nih.gov The 2-(2-furyl)benzoate backbone provides a suitable scaffold for such transformations, where the furan ring could potentially undergo ring-opening and subsequent cyclization to form part of a larger aromatic system under appropriate reaction conditions. The synthesis of PAHs is of significant interest due to their unique electronic and photophysical properties, with applications in materials science. researchgate.net

Applications in Polymer Chemistry as a Monomer or Precursor for Polymeric Materials

Furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. acs.org While direct polymerization of this compound has not been reported, a structurally similar compound, (5-Methyl-2-furyl)methyl benzoate, has been successfully used as a precursor for the synthesis of poly(2,5-furyleneethylene) through vapor phase pyrolysis. nih.gov This process involves the formation of a reactive intermediate, 2,5-dimethylene-2,5-dihydrofuran, which then spontaneously polymerizes. nih.gov The resulting poly(2,5-furyleneethylene) is a semicrystalline polymer, though it exhibits insolubility in common organic solvents, suggesting a cross-linked structure. nih.gov

This example underscores the potential of furan-containing benzoates as precursors for functional polymeric materials. The furan moiety can be incorporated into polyester (B1180765) backbones, for instance, through reactions of 2,5-furandicarboxylic acid (FDCA) with various diols. acs.org The resulting furanic-aromatic polyesters often exhibit enhanced thermal and mechanical properties. acs.org It is conceivable that this compound could be chemically modified to serve as a monomer in similar polymerization reactions, contributing to the development of novel bio-based polymers.

Polymer Precursor Resulting Polymer Polymerization Method Key Polymer Properties
(5-Methyl-2-furyl)methyl benzoatePoly(2,5-furyleneethylene)Vapor Phase PyrolysisSemicrystalline, insoluble (cross-linked)
2,5-Furandicarboxylic acid (FDCA)Furanic-Aromatic PolyestersPolycondensationEnhanced thermal and mechanical properties

Development of Chiral Analogs for Asymmetric Synthesis

The development of chiral analogs of this compound is of significant interest due to the prevalence of axial chirality in biaryl compounds, which are widely used as chiral ligands and catalysts in asymmetric synthesis. nih.govrsc.org Atropisomers, which are stereoisomers arising from restricted rotation around a single bond, are a key feature of many biaryl systems. nih.gov

While the direct asymmetric synthesis of this compound has not been detailed, general methods for the enantioselective preparation of chiral biaryls are well-established. nih.govrsc.org Dynamic kinetic resolution (DKR) is a powerful technique for the synthesis of enantiomerically enriched biaryls from racemic mixtures. nih.govacs.org This approach often involves the use of chiral catalysts, such as peptides or bifunctional amine thioureas, to selectively acylate or otherwise modify one enantiomer of a rapidly racemizing biaryl substrate. nih.govacs.org

For instance, peptide-catalyzed asymmetric bromination has been employed for the dynamic kinetic resolution of racemic biaryls, yielding products with high optical purity. nih.gov Similarly, chiral dialkylaminopyridine catalysts have been used for the acylative DKR of biaryl atropisomers containing phenolic groups. rsc.org The application of such methods to derivatives of this compound could provide access to a range of novel chiral ligands and organocatalysts. The synthesis of furan-indole compounds bearing both axial and central chirality has also been achieved through organocatalytic asymmetric annulation reactions, further highlighting the potential for creating complex chiral structures from furan-containing precursors. researchgate.netresearchgate.net

Methodology Catalyst/Reagent Application
Dynamic Kinetic ResolutionPeptide-derived small moleculeAsymmetric bromination of racemic biaryls
Dynamic Kinetic ResolutionChiral dialkylaminopyridineAcylative resolution of phenolic biaryls
Asymmetric AnnulationChiral phosphoric acidSynthesis of furan-indole compounds with axial and central chirality

Ligand Design in Transition-Metal Catalysis and Organometallic Chemistry

The structural motif of this compound, combining a heteroaromatic furan ring with a benzoate group, makes it and its derivatives attractive candidates for ligand design in transition-metal catalysis. Furan-containing ligands have been explored in various catalytic applications, including olefin metathesis. semanticscholar.org For example, ruthenium complexes bearing chelating-ether benzylidene ligands with a furan moiety have been synthesized and shown to be highly active in ring-closing, ene-yne, and cross-metathesis reactions. semanticscholar.org

Furthermore, furan ligands have been studied in the context of transition metal cluster complexes, where they can undergo C-H bond activation to form novel sandwich structures. sc.edu While the direct involvement of this compound in organometallic complexes is not widely reported, the fundamental principles of ligand design suggest that this compound could serve as a valuable platform for the development of new catalysts for a variety of organic transformations. rsc.orguvic.ca

Catalytic Applications and Mechanistic Studies

Investigation of Methyl 2-(2-furyl)benzoate as a Catalyst or Co-catalyst

Currently, there is a lack of direct research investigating this compound as a primary catalyst or co-catalyst in chemical transformations. However, its constituent functional groups, the furan (B31954) ring and the methyl benzoate (B1203000) group, are known to participate in or influence catalytic cycles. The furan moiety, with its diene character and oxygen heteroatom, can coordinate to metal centers. The methyl benzoate group, possessing a carbonyl and ester functionality, can also interact with catalysts or substrates.

The potential for this compound to act as a catalyst could be envisaged in reactions where the furan ring's Lewis basicity or the ester group's ability to activate substrates comes into play. For instance, the oxygen atom of the furan could potentially coordinate to a metal center, thereby modifying its electronic properties and influencing its catalytic activity.

Ligand Scaffolding in Transition-Metal Catalysis, drawing insights from furyl phosphines

A more probable application of this compound is as a precursor for the synthesis of more complex ligands for transition-metal catalysis. The furan ring is a key component of furyl phosphines, a class of ligands that have demonstrated significant utility in various cross-coupling reactions. researchgate.netnih.gov By functionalizing the furan or benzoate ring of this compound with a phosphine (B1218219) group, novel ligands with unique steric and electronic properties could be developed.

The design of effective phosphine ligands hinges on the fine-tuning of their electronic and steric properties. tcichemicals.com Furyl phosphines, such as tri(2-furyl)phosphine, are known to be weaker σ-donors and better π-acceptors compared to their triphenylphosphine (B44618) counterparts. researchgate.net This electronic profile can be advantageous in certain catalytic cycles, for example, by promoting reductive elimination. The steric bulk of a ligand, often quantified by its cone angle, also plays a crucial role in determining the stability of the catalyst and the selectivity of the reaction.

The introduction of a methyl benzoate group onto a furyl phosphine scaffold, derived from this compound, would be expected to significantly influence these properties. The ester group's electron-withdrawing nature could further enhance the π-acceptor character of the phosphine ligand. The position of the benzoate group relative to the furan and phosphine moieties would dictate the steric environment around the metal center.

Table 1: Comparison of Electronic and Steric Parameters of Common Phosphine Ligands

LigandTolman Electronic Parameter (TEP), ν(CO) cm⁻¹Cone Angle (θ), °
P(t-Bu)₃2056.1182
PCy₃2056.4170
PPh₃2068.9145
P(OPh)₃2085.3128
P(2-furyl)₃2073.2134

This table presents data for common phosphine ligands to provide context for the potential properties of ligands derived from this compound.

Chiral phosphine ligands are indispensable in asymmetric catalysis for the synthesis of enantiomerically enriched compounds. nih.govtcichemicals.com The development of novel chiral ligands is a continuous pursuit in organic synthesis. This compound offers a platform for the design of new chiral ligands. Chirality could be introduced at the furan ring, the benzoate group, or through the creation of a P-chiral center.

The rigid furan scaffold, combined with the steric and electronic influence of the methyl benzoate group, could lead to ligands that impart high levels of stereocontrol in a variety of transition-metal-catalyzed reactions, such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. nih.govmdpi.com The precise nature of the stereochemical outcome would be dependent on the specific geometry and electronic properties of the derived ligand-metal complex.

Heterogeneous and Homogeneous Catalytic Systems.researchgate.netacs.org

The versatility of furan-containing compounds and benzoate derivatives extends to both homogeneous and heterogeneous catalysis. frontiersin.orgdtu.dkresearchgate.net

In homogeneous catalysis , ligands derived from this compound could be employed in solution-phase reactions, offering high activity and selectivity. The solubility of the catalyst can be tuned by modifying the benzoate moiety. For instance, the introduction of long alkyl chains could enhance solubility in nonpolar solvents.

For heterogeneous catalysis , the furan or benzoate ring could serve as an anchor to immobilize the catalytic species onto a solid support, such as silica, alumina, or a polymer resin. researchgate.net This approach facilitates catalyst separation and recycling, which is a significant advantage in industrial processes. The porous nature of the support can also influence the accessibility of the active sites and the selectivity of the reaction. For example, zeolites and polyoxometalates have been used as supports for catalysts in the upgrading of furan derivatives. frontiersin.orgnih.gov

Furthermore, the ester functionality in this compound could itself be a target for catalytic transformation. For instance, the hydrodeoxygenation of methyl benzoate to toluene (B28343) has been studied using iron-based nanoparticles. acs.orgacs.org Similarly, the conversion of methyl benzoate to benzamide (B126) can be catalyzed by alumina. rsc.org These examples highlight the reactivity of the methyl benzoate group and suggest that catalysts designed to interact with this functionality could be developed.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel Derivatives with Tailored Reactivity

The structural backbone of Methyl 2-(2-furyl)benzoate offers several sites for chemical modification, enabling the synthesis of a diverse library of derivatives with fine-tuned electronic and steric properties. Future research should focus on systematic modifications of both the benzoate (B1203000) and furan (B31954) rings.

Table 1: Potential Derivatives of this compound and Their Research Applications

Modification Site Proposed Substituents Potential Application
Benzoate RingElectron-donating groups (-OCH₃, -N(CH₃)₂)Enhanced reactivity in electrophilic aromatic substitution
Electron-withdrawing groups (-NO₂, -CN)Altered photophysical properties, potential for new dyes
Furan RingAlkyl or aryl groups at the 5-positionIncreased steric hindrance for regioselective reactions
Halogens (-Br, -I)Precursors for cross-coupling reactions to build complex molecules
Ester GroupReplacement of methyl with larger alkyl or aryl groupsModulation of solubility and physical properties

By introducing these functional groups, researchers can systematically study their effects on the molecule's reactivity, stability, and potential applications. For instance, the synthesis of halogenated derivatives would provide valuable intermediates for palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex architectures.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms involving this compound and its derivatives, the development and application of advanced spectroscopic techniques are crucial. In-situ monitoring methods can provide real-time data on reaction kinetics, the formation of transient intermediates, and the influence of various reaction parameters.

Future studies could employ techniques such as:

Process Analytical Technology (PAT): Utilizing in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time.

Time-Resolved Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate reaction pathways and identify short-lived intermediates that are not observable by conventional methods.

Fluorescence Spectroscopy: For derivatives exhibiting fluorescent properties, this technique can be used to probe changes in the local environment and monitor binding events.

These advanced methods will provide invaluable insights into the reactivity of this compound, facilitating the optimization of reaction conditions and the discovery of novel transformations.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. The unique properties of this compound and its derivatives make them ideal candidates for exploration within automated flow synthesis platforms.

Key research areas include:

Development of Continuous Synthesis Protocols: Designing and optimizing flow reactor setups for the synthesis of this compound and its derivatives.

Immobilized Catalysts and Reagents: Utilizing solid-supported catalysts and reagents to simplify purification processes and enable catalyst recycling.

Automated Reaction Optimization: Employing machine learning algorithms in conjunction with automated flow systems to rapidly identify optimal reaction conditions.

The integration of this compound chemistry into automated flow systems will not only accelerate the discovery of new derivatives but also provide a more sustainable and cost-effective route for their large-scale production.

Exploration of Self-Assembly and Supramolecular Chemistry

The planar aromatic structure of this compound suggests its potential to participate in non-covalent interactions, leading to the formation of ordered supramolecular assemblies. The design of derivatives with specific recognition motifs could lead to the development of novel functional materials.

Unexplored avenues in this area include:

Crystal Engineering: Investigating the solid-state packing of different derivatives to understand and control their crystal structures and properties.

Liquid Crystal Formation: Designing derivatives with appropriate side chains to induce liquid crystalline behavior for applications in displays and sensors.

Host-Guest Chemistry: Exploring the ability of macrocyclic derivatives to encapsulate small molecules and ions, leading to new sensors and delivery systems.

By harnessing the principles of supramolecular chemistry, researchers can create complex, functional systems based on the this compound scaffold.

Computational Design of New Catalytic Functions

Computational chemistry and molecular modeling offer powerful tools for the rational design of new catalysts. By modifying the structure of this compound, it may be possible to create novel organocatalysts with tailored activities and selectivities.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: To predict the electronic properties and reactivity of potential catalyst candidates.

Molecular Docking Simulations: To design derivatives that can bind to specific substrates and catalyze desired transformations.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model enzymatic reactions and design biomimetic catalysts based on the this compound framework.

The synergy between computational design and experimental validation will be instrumental in unlocking the catalytic potential of this versatile molecule.

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-(2-furyl)benzoate and its derivatives?

Methodological Answer: this compound derivatives are typically synthesized via esterification or coupling reactions. For example, analogous compounds like methyl benzoate derivatives with heterocyclic substituents (e.g., piperazine-linked quinoline systems) are prepared by refluxing carboxylic acid precursors with methanol in the presence of acid catalysts or coupling agents like DCC (dicyclohexylcarbodiimide) . Multi-step syntheses may involve hydrazine-mediated cyclization or nucleophilic substitution, as seen in the preparation of methyl 2-(2-chlorophenoxy)benzoate derivatives . Key parameters include solvent selection (e.g., ethanol/water mixtures for recrystallization) and stoichiometric control to minimize side products.

Q. Which spectroscopic methods are most effective for characterizing this compound’s structural integrity?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern of the benzoyl and furyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity, as demonstrated in the characterization of structurally similar methyl benzoate derivatives . Infrared (IR) spectroscopy can identify ester carbonyl stretches (~1700–1750 cm⁻¹) and furan ring vibrations. For crystalline derivatives, X-ray crystallography provides definitive stereochemical data, as seen in bent-core liquid crystal analogs .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer: Personal protective equipment (PPE) is essential:

  • Eye/Face Protection: NIOSH-approved safety glasses and face shields to prevent splashes .
  • Skin Protection: Nitrile gloves inspected for integrity; proper glove removal techniques to avoid contamination .
  • Engineering Controls: Use fume hoods for weighing and reactions. Avoid skin contact by washing hands post-handling and before breaks. Dispose of contaminated materials per hazardous waste regulations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

Methodological Answer: Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in furan-containing systems.
  • Catalyst Screening: Acid catalysts (e.g., H₂SO₄) improve esterification efficiency, while palladium catalysts enable Suzuki-Miyaura coupling for aryl-furan linkages .
  • Temperature Control: Lower temperatures (0–5°C) reduce side reactions in sensitive intermediates, while reflux conditions accelerate esterification .
  • Workup Techniques: Recrystallization in ethanol/water mixtures (e.g., 8:2 v/v) purifies products effectively, as shown in hydrazine-mediated syntheses .

Q. How do electron-donating or electron-withdrawing substituents on the benzoyl ring influence bioactivity?

Methodological Answer: Substituents modulate electronic and steric properties, affecting bioactivity. For example:

  • Electron-Withdrawing Groups (EWGs): Fluorine or trifluoromethyl groups enhance metabolic stability and receptor binding in pesticide analogs (e.g., primisulfuron-methyl derivatives) .
  • Electron-Donating Groups (EDGs): Methoxy groups improve solubility but may reduce pesticidal efficacy due to increased polarity .
  • Structure-Activity Relationship (SAR) Studies: Bioassays comparing inhibition rates (e.g., β1i/β5i proteasome inhibition in compound libraries) can quantify substituent effects .

Q. What strategies resolve contradictions in spectroscopic data for novel this compound analogs?

Methodological Answer: Contradictions often arise from impurities or conformational isomerism. Mitigation strategies include:

  • Multi-Technique Validation: Cross-reference NMR, HRMS, and IR data. For example, HRMS can distinguish between isobaric isomers .
  • Crystallographic Analysis: Single-crystal X-ray diffraction resolves ambiguous stereochemistry, as applied to bent-core liquid crystals .
  • Chromatographic Purity Checks: HPLC or GC-MS quantifies impurities; >95% purity is recommended for reproducible results .

Q. How does molecular conformation impact the material properties of this compound derivatives?

Methodological Answer: Conformational flexibility in the furyl-benzoate linkage influences mesophase behavior in liquid crystals. For instance:

  • Bent-Core Design: Derivatives with a 144° bend angle and methyl substituents exhibit smectic phases, enabling applications in electro-optical devices .
  • Polar Substituents: Fluoro groups in the longitudinal direction enhance dielectric anisotropy, critical for display technologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-furyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-furyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.